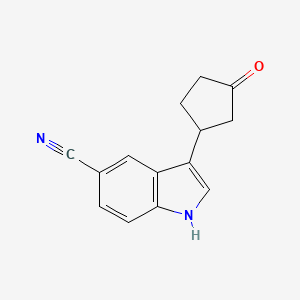

3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile

Übersicht

Beschreibung

3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile is an organic compound that features a unique structure combining an indole core with a cyclopentyl ketone and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile typically involves multiple steps. One common method starts with the preparation of the cyclopentyl ketone intermediate. This can be achieved through the catalytic reaction of cyclopentane methyl formate and acetonitrile to produce 3-cyclopentyl-3-oxypropionitrile . The next step involves the formation of the indole core, which can be synthesized through a Fischer indole synthesis or other indole-forming reactions. Finally, the nitrile group is introduced through a substitution reaction, often using cyanide sources under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of flow microreactors for efficient and sustainable synthesis , as well as the development of stereoselective methods to ensure the desired configuration of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The indole core can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids or esters.

Reduction: Primary amines.

Substitution: Halogenated indoles or nitroindoles.

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

3-(3-Oxocyclopentyl)-1H-indole-5-carbonitrile has been investigated for its role as an anticancer agent. It serves as a precursor in the synthesis of various compounds that inhibit cancer cell growth. For instance, it is utilized in the development of tryptophan dioxygenase inhibitors, which have shown promise as potential immunomodulators against cancer .

Antifungal and Antibacterial Properties

The compound is also a reactant in the enantioselective preparation of antifungal agents, demonstrating its efficacy against fungal infections. Additionally, it is involved in synthesizing indolyl alkenes through microwave-enhanced Knoevenagel condensation, which exhibit antibacterial properties .

Neuropharmacology

Research indicates that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), making them relevant in treating depression and anxiety disorders . This application highlights the compound's importance in neuropharmacology.

Synthesis of Indole Derivatives

The compound is a valuable intermediate in synthesizing various indole derivatives, which are crucial in medicinal chemistry. It can be transformed into indolecarboxamide derivatives that have shown antitumor activity .

Preparation of BACE-1 Inhibitors

Another notable application includes its use as a reactant for synthesizing hydroxyethylamine inhibitors of BACE-1 (Beta-site APP-cleaving enzyme 1), which are being explored for their potential in treating Alzheimer's disease .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Tryptophan Dioxygenase Inhibitors | Demonstrated significant inhibition of tumor growth in preclinical models. |

| Antifungal Activity Assessment | Synthesis of Antifungal Agents | Showed effective antifungal properties against several strains. |

| Neuropharmacological Study | SSRIs Development | Indicated potential for mood enhancement and anxiety reduction in animal models. |

Wirkmechanismus

The mechanism of action of 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole core is known for its ability to engage in π-π stacking and hydrogen bonding, which can influence its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3-oxocyclopentyl)acetic acid: Shares the cyclopentyl ketone structure but lacks the indole core.

Indole-5-carbonitrile: Contains the indole core and nitrile group but lacks the cyclopentyl ketone.

Uniqueness

3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopentyl ketone, indole core, and nitrile group allows for diverse chemical transformations and interactions, making it a versatile compound for research and industrial applications .

Biologische Aktivität

3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O, with a molecular weight of 216.25 g/mol. The compound features an indole ring system, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : The compound has also been investigated for its potential to reduce inflammation, possibly by inhibiting cyclooxygenase (COX) enzymes.

The mechanism by which this compound exerts its biological effects may involve the following pathways:

- Interaction with Enzymes : The compound may interact with specific enzymes involved in inflammatory processes, such as COX-2, leading to reduced production of pro-inflammatory mediators.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of various indole derivatives, including this compound, against breast cancer cell lines. Results indicated significant inhibition of cell growth with IC50 values ranging from 10 to 30 µM.

- Another study highlighted the compound's role in inducing apoptosis in leukemia cells through caspase activation pathways.

-

Anti-inflammatory Activity :

- In vitro studies demonstrated that the compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

- Further research suggested a mechanism involving the inhibition of iNOS and COX-2 expression in inflammatory models.

Comparative Analysis with Similar Compounds

To better understand the activity of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | Anticancer (breast cancer) | 15 |

| Indole-5-carbonitrile | Anti-inflammatory | 20 |

| 5-Cyanoindole | Anticancer (various lines) | 25 |

Eigenschaften

IUPAC Name |

3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-7-9-1-4-14-12(5-9)13(8-16-14)10-2-3-11(17)6-10/h1,4-5,8,10,16H,2-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCIEBVCPXEIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CNC3=C2C=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.